1-(8-(2-((4-Fluorobenzyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide
CAS No.: 921554-03-2
Cat. No.: VC6889331
Molecular Formula: C24H25FN4O3
Molecular Weight: 436.487
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921554-03-2 |
|---|---|
| Molecular Formula | C24H25FN4O3 |
| Molecular Weight | 436.487 |
| IUPAC Name | 1-[8-[2-[(4-fluorophenyl)methylamino]-2-oxoethoxy]quinolin-2-yl]piperidine-4-carboxamide |
| Standard InChI | InChI=1S/C24H25FN4O3/c25-19-7-4-16(5-8-19)14-27-22(30)15-32-20-3-1-2-17-6-9-21(28-23(17)20)29-12-10-18(11-13-29)24(26)31/h1-9,18H,10-15H2,(H2,26,31)(H,27,30) |
| Standard InChI Key | RKWQADAQBOFIFS-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1C(=O)N)C2=NC3=C(C=CC=C3OCC(=O)NCC4=CC=C(C=C4)F)C=C2 |
Introduction
Synthesis of Quinoline Derivatives
Quinoline derivatives are synthesized through various methods, often involving multi-step reactions. For example, the synthesis of quinoline-based compounds typically starts with the formation of the quinoline ring, followed by modifications to introduce additional functional groups. The use of intermediates like acid hydrazides is common in forming oxadiazole derivatives, which are related to quinoline compounds in terms of their heterocyclic structure .
Related Compounds and Their Applications
While specific data on 1-(8-(2-((4-Fluorobenzyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide is not available, related compounds provide valuable insights into potential applications:
-
1-(8-(2-((4-Methoxyphenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide: This compound has a similar structure but lacks the fluorine substituent. It is characterized by a molecular weight of 434.5 g/mol and a molecular formula of C24H26N4O4 .
Table: Comparison of Related Quinoline Derivatives
| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| 1-(8-(2-((4-Methoxyphenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide | C24H26N4O4 | 434.5 g/mol | Potential therapeutic applications |
| 2-(2-(4-Bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives | Varies | Varies | Anticancer and antimicrobial activities |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume